N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a fluorobenzenesulfonamide group
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The synthesis of benzofuran compounds has been shown to be influenced by environmental factors such as temperature and the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzofuran, which is functionalized to introduce the 2-methoxyethyl group.
Functionalization: The benzofuran is reacted with 2-bromoethanol under basic conditions to form the 2-(benzofuran-2-yl)-2-methoxyethanol intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The benzofuran moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers are exploring its derivatives for potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are being studied for their potential use as drugs. The sulfonamide group is a common feature in many pharmaceuticals, and the addition of the benzofuran and methoxyethyl groups may enhance biological activity and specificity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure makes it a candidate for use in advanced materials science.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the methoxyethyl and sulfonamide groups.
2-Fluorobenzenesulfonamide: Contains the sulfonamide group but lacks the benzofuran and methoxyethyl groups.
N-(2-(benzofuran-2-yl)ethyl)-2-fluorobenzenesulfonamide: Similar structure but without the methoxy group.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide is unique due to the combination of the benzofuran, methoxyethyl, and fluorobenzenesulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBKUYWJTUWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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